![molecular formula C17H16Cl2N6O B2816682 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034600-78-5](/img/structure/B2816682.png)
2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound featuring notable structural characteristics that contribute to its diverse applications in scientific research and industry. This compound consists of a benzamide core substituted with dichloro groups and a pyrrolidinyl-triazolo-pyridazinyl moiety, making it an intriguing subject for chemists.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide involves multi-step organic synthesis processes. Generally, the synthetic route includes:
Formation of the benzamide core: Through the reaction of 2,3-dichlorobenzoyl chloride with appropriate amine reagents.
Pyrrolidin-1-yl group attachment: This step incorporates pyrrolidine via nucleophilic substitution or similar methods.
Triazolo-pyridazinyl moiety assembly: Involves cyclization reactions, often catalyzed by transition metals, to build the triazolo-pyridazinyl ring system.
Industrial Production Methods: Industrial synthesis scales up laboratory methods with modifications for efficiency. Catalysts, optimized temperature controls, and continuous flow processes are employed to maximize yield and minimize waste.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation under appropriate conditions, altering its functional groups.
Reduction: Suitable for reduction reactions, especially involving its nitrogen or chlorinated groups.
Substitution: Nucleophilic and electrophilic substitution reactions are feasible, given the presence of chlorine atoms and the reactive aromatic system.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogenation agents, nucleophiles like amines and alcohols.
Major Products Formed: Depending on the reaction type, products can include various derivatives with modifications on the pyrrolidine or triazolo-pyridazinyl moieties, leading to a broad array of potential compounds.
科学研究应用
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules, and studied for its reactivity and structural attributes.
Biology: Investigated for its potential biological activity, particularly in binding studies with proteins or enzymes, and as a scaffold for drug discovery.
Industry: Incorporated into the development of advanced materials or chemical processes, given its stability and reactivity.
作用机制
The exact mechanism by which 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exerts its effects depends on its application. Typically:
Molecular Targets: These may include specific proteins, receptors, or enzymes where the compound binds, influencing biological pathways.
Pathways Involved: The interaction with molecular targets can lead to alterations in signaling pathways, gene expression, or metabolic processes, ultimately causing the observed effects.
相似化合物的比较
2,3-dichloro-N-((6-(morpholin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide:
2,3-dichloro-N-((6-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide: Featuring a piperidine group, offering a comparison in terms of biological activity and chemical properties.
Uniqueness: This compound's unique structural attributes—especially the combination of the pyrrolidine and triazolo-pyridazinyl groups—confer distinct reactivity profiles and potential for diverse applications, setting it apart from similar molecules.
This deep dive into 2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide showcases its synthetic complexity, versatile reactivity, and broad research applications, underlining its significance in various scientific domains.
属性
IUPAC Name |
2,3-dichloro-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O/c18-12-5-3-4-11(16(12)19)17(26)20-10-15-22-21-13-6-7-14(23-25(13)15)24-8-1-2-9-24/h3-7H,1-2,8-10H2,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFMNWVASCWMCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=C(C(=CC=C4)Cl)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
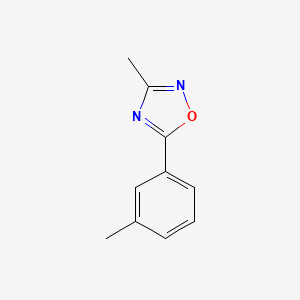
![Methyl 2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2816601.png)
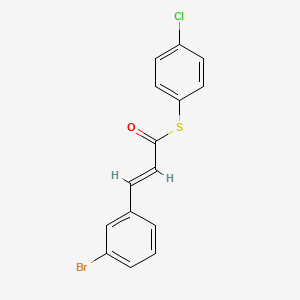
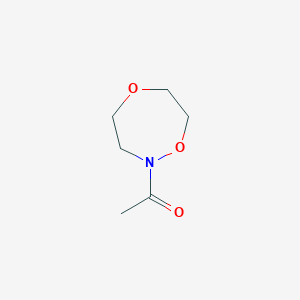
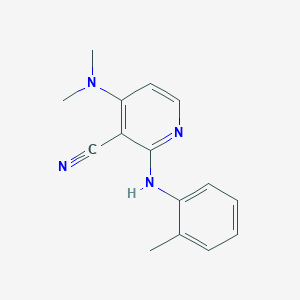
![1-[(2-Chloroethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B2816607.png)
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2816610.png)
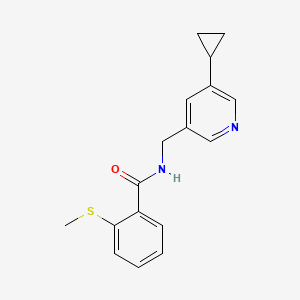
![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)
![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)
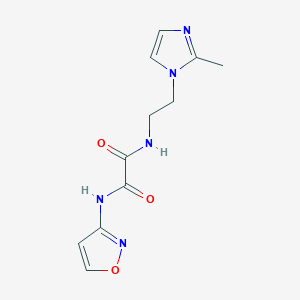
![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2816621.png)
